molecular formula C13H14N2O2S B1663160 2-(4-Methoxy-benzylsulfanyl)-6-methyl-3H-pyrimidin-4-one

2-(4-Methoxy-benzylsulfanyl)-6-methyl-3H-pyrimidin-4-one

Cat. No.: B1663160
M. Wt: 262.33 g/mol
InChI Key: XMFWHLZTTUUQHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ML032 is a monoclonal antibody specifically targeting mouse laminin. Laminin is a crucial protein in the extracellular matrix, playing a significant role in cell adhesion, differentiation, migration, and signaling. ML032 is used extensively in scientific research due to its specificity and high affinity for mouse laminin.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ML032 involves the hybridization of P3x63-Ag 9.653 myeloma cells with spleen cells from Balb/c mice. The resulting hybridoma cells are then cultured to produce the monoclonal antibody. The antibody is purified using DEAE chromatography, resulting in a highly concentrated and purified product .

Industrial Production Methods: In an industrial setting, the production of ML032 follows a similar process but on a larger scale. The hybridoma cells are cultured in bioreactors, and the monoclonal antibody is harvested and purified using large-scale chromatography techniques. The final product is formulated in a buffer containing potassium phosphate, sodium chloride, and sodium azide to ensure stability and longevity .

Chemical Reactions Analysis

Types of Reactions: ML032, being a monoclonal antibody, does not undergo typical chemical reactions like small organic molecules. it can participate in binding reactions with its target antigen, mouse laminin. This binding is highly specific and involves non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions.

Common Reagents and Conditions: The primary reagent involved in the preparation of ML032 is the immunogen, mouse laminin. The hybridoma cells are cultured under controlled conditions to ensure optimal antibody production. The purification process involves reagents such as DEAE for chromatography and buffers to maintain the antibody’s stability .

Major Products Formed: The major product formed is the purified monoclonal antibody ML032, which is used for various research applications.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 2-(4-Methoxy-benzylsulfanyl)-6-methyl-3H-pyrimidin-4-one is its potential as an antimicrobial agent. Studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antibacterial and antifungal activities. For instance, a study published in the Journal of Medicinal Chemistry indicated that similar pyrimidine derivatives showed efficacy against resistant strains of bacteria, suggesting that this compound could be explored further for its antimicrobial properties .

Anticancer Properties

Research has also highlighted the potential anticancer effects of pyrimidine derivatives. A case study involving a series of substituted pyrimidines showed promising results in inhibiting cancer cell proliferation in vitro. Specifically, this compound was tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation .

Enzyme Inhibition

Another significant application is in enzyme inhibition. Pyrimidine derivatives have been identified as inhibitors of specific enzymes involved in metabolic pathways linked to cancer and other diseases. The compound's structure allows it to interact with enzyme active sites effectively, making it a candidate for drug development targeting metabolic disorders .

Pesticidal Properties

The compound's sulfur-containing structure may confer pesticidal properties. Research into similar compounds has shown effectiveness against pests and pathogens affecting crops. Preliminary studies suggest that this compound could be evaluated for its potential use as a biopesticide, providing an eco-friendly alternative to synthetic pesticides .

Polymer Additives

In material science, compounds with similar structures have been utilized as additives in polymer formulations to enhance properties such as thermal stability and mechanical strength. The incorporation of this compound into polymer matrices could be explored for developing advanced materials with improved performance characteristics .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial ActivityJournal of Medicinal ChemistryEffective against resistant bacterial strains.
Anticancer PropertiesCase Study on Pyrimidine DerivativesSignificant cytotoxic effects on cancer cell lines.
Enzyme InhibitionResearch on Metabolic PathwaysPotential inhibitor for enzymes linked to metabolic disorders.
Pesticidal PropertiesPreliminary Studies on BiopesticidesPromising results against crop pests and pathogens.
Polymer AdditivesMaterial Science ResearchPotential enhancement of thermal stability and mechanical strength.

Mechanism of Action

ML032 exerts its effects by specifically binding to mouse laminin. This binding inhibits the interaction of laminin with other cellular receptors, thereby modulating cell adhesion, migration, and signaling pathways. The molecular targets involved include integrins and other cell surface receptors that interact with laminin .

Comparison with Similar Compounds

Uniqueness of ML032: ML032 is unique due to its high specificity and affinity for mouse laminin, making it a valuable tool in research applications. Its ability to pair with other monoclonal antibodies like ML031, ML033, and ML034 enhances its versatility in various assays .

Biological Activity

The compound 2-(4-Methoxy-benzylsulfanyl)-6-methyl-3H-pyrimidin-4-one is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Structure

The molecular formula of this compound is C13H14N2O2SC_{13}H_{14}N_{2}O_{2}S. The structure features a pyrimidine ring substituted with a methoxy-benzylsulfanyl group at the second position and a methyl group at the sixth position.

Physical Properties

PropertyValue
Molecular Weight262.327 g/mol
Boiling PointNot specified
Melting PointNot specified
DensityNot specified

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on pyrimidine derivatives reported that certain structural modifications enhance their efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Antitumor Activity

Molecular docking studies have suggested that this compound may interact with specific enzymes involved in cancer cell proliferation. For instance, it has been shown to inhibit the activity of certain kinases, which are crucial for tumor growth. In vitro studies demonstrated that derivatives of this compound can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research has indicated that similar compounds can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the methoxy and sulfanyl groups enhances its solubility and binding affinity to enzymes and receptors involved in disease processes.

Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli . The results indicated a significant reduction in bacterial growth, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.

Study 2: Antitumor Activity

A recent investigation focused on its effects on human breast cancer cell lines. The compound was found to induce cell cycle arrest and apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating cell death .

Properties

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C13H14N2O2S/c1-9-7-12(16)15-13(14-9)18-8-10-3-5-11(17-2)6-4-10/h3-7H,8H2,1-2H3,(H,14,15,16)

InChI Key

XMFWHLZTTUUQHL-UHFFFAOYSA-N

SMILES

CC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)OC

Isomeric SMILES

CC1=CC(=O)N=C(N1)SCC2=CC=C(C=C2)OC

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)OC

Synonyms

2-[(4-Methoxyphenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one;  Compound W

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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